1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Overview
Description
1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of thieno[3,4-c]pyrrole-4,6-diones, which are characterized by their fused ring systems and functional groups that make them suitable for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a thieno[3,4-c]pyrrole precursor, followed by the introduction of the 2-hexyldecyl side chain through alkylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove bromine atoms or to alter the oxidation state of the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce dehalogenated derivatives. Substitution reactions typically result in the formation of new functionalized thieno[3,4-c]pyrrole derivatives.
Scientific Research Applications
1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and as a potential lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which 1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with various enzymes and receptors, modulating their activity and influencing biological pathways. Its bromine atoms and thieno[3,4-c]pyrrole core play crucial roles in these interactions, often through halogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione:
4,7-Dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole: Another compound with similar bromine and alkyl side chains, used in organic electronics.
1,3-Dibromo-5-chlorobenzene: A simpler compound used as an intermediate in the synthesis of more complex molecules.
Uniqueness
This compound stands out due to its thieno[3,4-c]pyrrole core, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and in scientific research focused on novel organic compounds.
Properties
IUPAC Name |
1,3-dibromo-5-(2-hexyldecyl)thieno[3,4-c]pyrrole-4,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33Br2NO2S/c1-3-5-7-9-10-12-14-16(13-11-8-6-4-2)15-25-21(26)17-18(22(25)27)20(24)28-19(17)23/h16H,3-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMBALVLRQSMNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CN1C(=O)C2=C(SC(=C2C1=O)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Br2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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